1-Amino-1-deoxy-d-arabinitol

説明

1-Amino-1-deoxy-d-arabinitol is a useful research compound. Its molecular formula is C5H13NO4 and its molecular weight is 151.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-Amino-1-deoxy-D-arabinitol (DAB) is a polyhydroxylated compound that has garnered attention in biochemical research due to its significant biological activities, particularly as an inhibitor of glycosidases. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

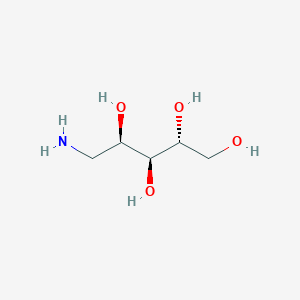

This compound is a derivative of D-arabinitol, characterized by the presence of an amino group at the C-1 position. Its structural formula is represented as follows:

This compound exhibits properties typical of iminosugars, which are known for their ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds.

This compound acts primarily as a glycosidase inhibitor , particularly targeting α-mannosidases and α-glucosidases. The mechanism involves mimicking the transition state of the substrate during the enzymatic reaction, thereby inhibiting enzyme activity. Notably, the compound has demonstrated submicromolar inhibition constants () ranging from 0.23 to 1.4 µM for various glycosidases, indicating its potency as an inhibitor .

Inhibition of Glycosidases

The primary biological activity of this compound is its role as a selective inhibitor of glycosidases:

| Enzyme | Inhibition Constant (K_i) |

|---|---|

| α-Mannosidase | 0.75 µM |

| α-Glucosidase | >400 µM |

These values indicate that while DAB is highly effective against α-mannosidase, it shows less potency against α-glucosidase without modifications .

Impact on Glycogen Metabolism

Recent studies have shown that DAB affects glycogen metabolism by inhibiting glycogen phosphorylase (GP), which is crucial for the breakdown of glycogen into glucose. In experiments with primary astrocytes, DAB was found to decrease the release of glucosamine and glucose from glycogen stores, suggesting potential applications in metabolic disorders where glycogen metabolism is disrupted .

Study on Selectivity and Efficacy

A study published in 2020 explored the selectivity of DAB analogues against various glycosidases. The researchers modified DAB to enhance its selectivity towards α-mannosidase while reducing activity against α-glucosidases. This modification resulted in analogues with values as low as 230 nM for α-mannosidase, demonstrating a selectivity index ranging from 22 to over 400 . This finding highlights the potential for developing therapeutic agents with fewer side effects compared to non-selective inhibitors.

Role in Cancer Research

Another significant application of DAB derivatives is in cancer research. The inhibition of α-mannosidase has been linked to anti-tumor effects, making these compounds interesting candidates for cancer therapeutics. The selective inhibition profile allows for targeted therapeutic strategies that minimize off-target effects .

科学的研究の応用

Glycosidase Inhibition

Mechanism of Action:

ADA acts as an iminosugar, which mimics the structure of natural sugars. It inhibits glycosidases, enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates. This inhibition can lead to various therapeutic effects, particularly in metabolic disorders.

Case Studies:

- A study demonstrated that ADA analogues exhibit selective inhibition of α-mannosidase, with Ki values ranging from 0.23 to 1.4 μM, showcasing their potency against this enzyme class .

- Another investigation revealed that modifications to the ADA structure could enhance its selectivity and potency against different glycosidases, indicating potential for tailored therapeutic applications .

Diabetes Management

Therapeutic Potential:

Iminosugars like ADA have been studied for their ability to manage blood glucose levels by inhibiting enzymes involved in carbohydrate metabolism. This property makes them potential candidates for diabetes treatment.

Research Findings:

- The compound has been shown to reduce postprandial hyperglycemia by inhibiting intestinal sucrase activity, which could be beneficial for diabetic patients .

- Clinical trials are ongoing to assess the efficacy of ADA derivatives in controlling blood sugar levels and improving metabolic health .

Antiviral and Antitumor Applications

Antiviral Activity:

ADA and its derivatives have been investigated for their antiviral properties, particularly against viruses like HIV and hepatitis B.

Case Studies:

- Research indicates that iminosugar derivatives can serve as antiviral agents by disrupting glycoprotein processing in viral infections .

- Additionally, studies suggest that these compounds may also have antitumor effects, contributing to cancer treatment strategies .

Agricultural Applications

Plant Growth Regulation:

Recent studies have explored the use of ADA in agricultural settings, particularly its effects on plant growth and development.

Findings:

- ADA has been identified as a potent inhibitor of root growth in various plant species, suggesting its utility in regulating plant development .

- The compound's role in modulating carbohydrate metabolism in plants could lead to enhanced crop yields and resilience against environmental stressors .

Microbial Bioproduction

Utilization in Biotechnology:

ADA serves as a substrate for microbial fermentation processes aimed at producing valuable biochemicals.

Data Table: Microbial Production of Biochemicals from ADA

| Microorganism | Product | Yield (g/L) | Fermentation Period (h) |

|---|---|---|---|

| Candida tropicalis | L-arabitol | 18.0 | 48 |

| Pachysolen tannophilus | D-arabitol | 22.7 | 72 |

| Escherichia coli | Ethylene glycol | 20.0 | 120 |

This table summarizes the production capabilities of various microorganisms utilizing ADA as a substrate, highlighting its potential in biotechnological applications .

特性

IUPAC Name |

(2R,3S,4R)-5-aminopentane-1,2,3,4-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO4/c6-1-3(8)5(10)4(9)2-7/h3-5,7-10H,1-2,6H2/t3-,4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHXWPCUJTZBAR-WDCZJNDASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(CO)O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H](CO)O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。